

Quantitative Effect of BMI on Dilmapimod Pharmacokinetics

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Compound Focus: Dilmapimod

CAS No.: 444606-18-2

Cat. No.: S548282

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The following table summarizes the key pharmacokinetic parameters of **dilmapimod** and the precise effect of BMI identified in a population PK study [1] [2] [3]:

Parameter	Baseline Value (Population Estimate)	Effect of a 1 kg/m ² Increase in BMI
Clearance (CL)	35.87 L/h	Increase of 1.79 L/h [1]
Inter-compartmental Clearance (Q2)	Not Specified	Increase of 0.52 L/h [1]
Steady-State Volume of Distribution (Vss)	160 L	Not identified as a statistically significant covariate.

This data comes from a study of severe trauma subjects at risk for ARDS who received intravenous **dilmapimod** (3-10 mg) infused over 4 or 24 hours for 3 consecutive days [1] [4]. The relationship between BMI and both CL and Q2 was found to be **statistically significant** [1] [3].

Experimental Protocol for the Population PK/PD Analysis

The quantitative relationship between BMI and **dilmapimod** clearance was derived from a specific clinical study and modeling methodology. The following workflow outlines the key stages of this research.

Phase IIa Clinical Study (NCT00996840)

Patient Population
Non-head injury trauma patients
at risk for ARDS

Dosing Regimen
IV dilmapimod (3-10 mg)
over 4 or 24 hours for 3 days

Data Collection
Serial blood samples for PK analysis
(Predose & multiple post-dose times)
Covariate data (e.g., BMI)

Bioanalysis
HPLC-MS/MS for dilmapimod plasma concentrations
Immuno-turbidimetric assay for CRP

Population PK Modeling
Software: NONMEM
Model: Three-compartment
Covariate testing (e.g., BMI on CL, Q)

PK/PD Model Exploration
Indirect response model to link
dilmapimod concentration to CRP levels

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The core methodology was as follows [1] [3]:

- **Study Design:** A phase IIa, randomized, double-blind, placebo-controlled study was conducted across six US sites (ClinicalTrials.gov Identifier: NCT00996840).
- **Subjects:** Non-head injury trauma patients with an Injury Severity Score >16, at risk for developing Acute Respiratory Distress Syndrome (ARDS) [4].
- **Dosing:** Four cohorts received different regimens of intravenous **dilmapimod** (3 mg over 4h, 7.5 mg over 24h, 7.5 mg over 4h, 10 mg over 24h) or placebo daily for 3 days.
- **Blood Sampling:** For PK analysis, blood was collected at pre-dose and multiple time points post-dose, with the schedule varying by infusion duration (4h vs. 24h). For PD analysis (C-Reactive Protein, CRP), samples were taken pre-dose and at several time points over the 3 days [1].
- **Bioanalytical Methods:**
 - **PK Assay:** **Dilmapimod** plasma concentrations were measured using a validated HPLC-MS/MS method [1].
 - **PD Assay:** CRP levels were quantified using an immuno-turbidimetric assay (CRP Latex, Beckman Coulter) [1].
- **Modeling Software:** All population PK and PK/PD analyses were performed using NONMEM software [1] [2].

Key Limitations and Considerations for Researchers

When applying this information in a research context, please consider the following critical points:

- **No Formal Dosing Algorithm:** The analysis **quantifies the influence of BMI on PK parameters** but does not propose a specific dose-adjustment formula. The relationship was linear within the studied population [1].
- **Specific Patient Population:** These findings are derived from a **severely traumatized patient population** at risk of ARDS. The impact of BMI may differ in healthy volunteers or patients with other conditions [1] [4].
- **Small Sample Size:** The researchers noted that the dataset was relatively small, which may limit the detection of additional covariate relationships or definitive drug effects on PD endpoints [1].
- **Exploratory PK/PD Relationship:** While the CRP response post-injury was well-described by an indirect response model, the effect of **dilmapimod** on inhibiting CRP production showed a trend but was **not statistically significant** in this study [1] [2].

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To cite this document: Smolecule. [Quantitative Effect of BMI on Dilmapiomod Pharmacokinetics].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548282#dilmapiomod-body-mass-index-dosing-adjustments>]

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